[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate
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Overview
Description
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone moiety linked to an amino group and a phenylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate typically involves the following steps:
Formation of the cyclohexadienone moiety: This can be achieved through the oxidation of cyclohexadiene using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the amino-cyclohexadienone intermediate with (E)-3-phenylprop-2-enoic acid under acidic conditions, typically using catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate: shares similarities with other cyclohexadienone derivatives and phenylprop-2-enoate esters.
Cyclohexadienone derivatives: These compounds have similar structural features and can undergo similar chemical reactions.
Phenylprop-2-enoate esters: These esters share the phenylprop-2-enoate moiety and exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-9-7-13(8-10-14)16-19-15(18)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFKIZJVJBCHH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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